N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers
N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Analytical Methodologies Relevant to N-Nitrosomethylethylamine-d5.
This guide provides a comprehensive overview of the chemical and physical properties of N-Nitrosomethylethylamine-d5, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Due to its utility as an internal standard in analytical chemistry, this document details relevant experimental protocols for its detection and quantification. This technical paper is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology.
Core Chemical Properties
N-Nitrosomethylethylamine-d5 is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, N-Nitrosomethylethylamine, in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, facilitating accurate quantification.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃D₅N₂O | [2] |
| Molecular Weight | 93.14 g/mol | [2] |
| CAS Number | 69278-56-4 | [3] |
| Appearance | Pale yellow oil | [4] |
| Synonyms | N-(Ethyl-d5)-N-methylnitrous Amide, Ethan-d5-Amine, N-methyl-N-nitroso-, NEMA-d5 | [2] |
Molecular Structure
The molecular structure of N-Nitrosomethylethylamine-d5 consists of a central nitrosamine (B1359907) functional group (N-N=O) bonded to a methyl group and a deuterated ethyl group.
Experimental Protocols
N-Nitrosomethylethylamine-d5 is instrumental in the accurate quantification of N-nitrosamine impurities in various samples, including pharmaceutical products and environmental matrices. Below are outlines of typical analytical methodologies.
General Synthesis Approach for Deuterated N-Nitrosamines
A common laboratory-scale synthesis involves the reaction of the deuterated secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Alternative and milder methods utilize reagents like tert-butyl nitrite under solvent-free conditions.[7]
Illustrative Workflow for N-Nitrosamine Synthesis:
Analytical Methodologies
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of nitrosamines due to its high sensitivity and selectivity.[8]
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Sample Preparation : A representative sample (e.g., ground tablets, active pharmaceutical ingredient) is accurately weighed.[9] The sample is typically dissolved in a suitable solvent, such as methanol (B129727) or a mixture of water and an organic solvent.[10][11] An internal standard solution containing a known concentration of N-Nitrosomethylethylamine-d5 is added.[12] The sample is then vortexed, sonicated, and centrifuged to extract the analytes and remove particulate matter.[8][9] The supernatant is filtered prior to injection.[8][9]
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column is commonly employed.[11][13]
-
Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[11][13]
-
Flow Rate : Flow rates are generally in the range of 0.2-0.5 mL/min.[11]
-
-
Mass Spectrometric Detection :
2. Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.[16][17]
-
Sample Preparation :
-
Liquid-Liquid Extraction : The sample is dispersed in an aqueous solution (e.g., 1M NaOH), and the nitrosamines are extracted into an organic solvent such as dichloromethane (B109758).[9][16] An internal standard solution containing N-Nitrosomethylethylamine-d5 is added during this process.[16]
-
Direct Injection : For samples soluble in organic solvents, direct dispersion in a solvent like dichloromethane followed by filtration can be used.[16]
-
-
Chromatographic Separation :
-
Column : A mid-polarity capillary column is often used.
-
Injector : Split/splitless injection is common.
-
Oven Program : A temperature gradient is used to separate the nitrosamines based on their boiling points.
-
-
Mass Spectrometric Detection :
Illustrative Analytical Workflow:
Safety Information
N-nitrosamines as a class of compounds are considered probable human carcinogens.[18] Therefore, N-Nitrosomethylethylamine and its deuterated form should be handled with appropriate safety precautions. It is classified as toxic if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[19][20][21] It is also reported to cause skin and serious eye irritation.[19][20] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.[20] All work should be conducted in a well-ventilated area or a fume hood.[20]
Conclusion
N-Nitrosomethylethylamine-d5 is an essential tool for the accurate and reliable quantification of the corresponding non-deuterated nitrosamine impurity in a variety of matrices. Its use as an internal standard in robust analytical methods like LC-MS/MS and GC-MS/MS is critical for ensuring the safety and quality of pharmaceutical products and for monitoring environmental contaminants. This guide provides researchers and analytical scientists with the fundamental chemical properties, structural information, and detailed procedural outlines necessary for the effective use of this important analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. N-Nitrosomethylethylamine-d5 | CAS#:69278-56-4 | Chemsrc [chemsrc.com]
- 4. N-NITROSOMETHYLETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 5. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edqm.eu [edqm.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 12. pmda.go.jp [pmda.go.jp]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdn.chemservice.com [cdn.chemservice.com]
- 21. cpachem.com [cpachem.com]
